molecular formula C9H6BrNO2 B3303510 3-(Bromomethyl)-2-cyanobenzoic acid CAS No. 920760-02-7

3-(Bromomethyl)-2-cyanobenzoic acid

Cat. No.: B3303510
CAS No.: 920760-02-7
M. Wt: 240.05 g/mol
InChI Key: XGHNOMITMKWAGL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-cyanobenzoic acid: is an organic compound that features a bromomethyl group and a cyano group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-cyanobenzoic acid typically involves the bromination of 2-cyanobenzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions often include refluxing in an appropriate solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-cyanobenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-2-cyanobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized benzoic acids .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It can be incorporated into drug design and development processes .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its functional groups allow for further chemical modifications, making it valuable in materials science .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-cyanobenzoic acid depends on its specific application. In organic synthesis, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyano group can participate in various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

  • 3-(Chloromethyl)-2-cyanobenzoic acid
  • 3-(Iodomethyl)-2-cyanobenzoic acid
  • 2-Cyanobenzoic acid

Comparison: 3-(Bromomethyl)-2-cyanobenzoic acid is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This reactivity profile makes it a versatile intermediate in organic synthesis. Compared to 2-cyanobenzoic acid, the bromomethyl derivative offers additional functionalization possibilities, enhancing its utility in various applications .

Properties

IUPAC Name

3-(bromomethyl)-2-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHNOMITMKWAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728438
Record name 3-(Bromomethyl)-2-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920760-02-7
Record name 3-(Bromomethyl)-2-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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